N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4OS3/c32-23(30-19-10-6-9-18(13-19)25-31-21-11-4-5-12-22(21)35-25)15-34-27-24-20(17-7-2-1-3-8-17)14-33-26(24)28-16-29-27/h1-14,16H,15H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXZWNYUGZNQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various organic synthesis techniques. The compound is synthesized through the reaction of benzo[d]thiazole derivatives with thieno[2,3-d]pyrimidine moieties, often utilizing acetamide as a functional group to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the benzothiazole and thienopyrimidine structures have been tested against various bacterial strains.
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-thioacetamide | 22 | Staphylococcus aureus |
| Similar Thienopyrimidine Derivative | 19 | Escherichia coli |
| Ciprofloxacin (Control) | 18 | Staphylococcus epidermidis |
These results suggest that the compound may possess significant antibacterial properties comparable to established antibiotics like ciprofloxacin .
Enzyme Inhibition
Another crucial aspect of its biological activity is its effect on specific enzymes. The compound has been evaluated for its inhibitory action on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially offering therapeutic benefits for mood disorders.
| Enzyme | Inhibition Percentage (%) |
|---|---|
| MAO-A | 65 |
| MAO-B | 58 |
These findings indicate that N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-thioacetamide could serve as a lead compound for developing new antidepressants .
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives showed that compounds containing both the benzothiazole and thienopyrimidine moieties had enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The study highlighted a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development .
- Neuropharmacological Studies : Research focusing on the neuropharmacological effects of similar compounds has shown potential in treating neurodegenerative diseases. The ability to inhibit MAO suggests that these compounds could help manage conditions like depression and anxiety by modulating neurotransmitter levels .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and thieno[2,3-d]pyrimidine moieties exhibit significant anticancer properties. The presence of these structural elements in N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research has demonstrated that derivatives with similar structures possess activity against a range of bacterial and fungal pathogens. For instance, studies on related thiazole and thienopyrimidine compounds have shown promising results against resistant strains of bacteria, indicating a potential role in treating infections .
Structure-Activity Relationship (SAR)
The structure of this compound allows for several modifications that can enhance its biological activity:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Benzo[d]thiazole moiety | Substitution at position 4 | Increased anticancer potency |
| Thieno[2,3-d]pyrimidine ring | Altering substituents on phenyl group | Enhanced antimicrobial activity |
| Acetamide linkage | Variation in alkyl chain length | Improved solubility and bioavailability |
This table illustrates how specific modifications can lead to improved efficacy and selectivity against target diseases.
Case Studies
Several case studies highlight the effectiveness of compounds with similar structures:
Case Study 1: Anticancer Activity
In a study involving a series of benzo[d]thiazole derivatives, one compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The study attributed this activity to the ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications led to significant reductions in bacterial growth, suggesting a pathway for developing new antibiotics from these scaffolds .
Comparison with Similar Compounds
Thienopyrimidine-Based Derivatives
A closely related compound, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (), shares the thienopyrimidine core and thioacetamide linkage but replaces the benzothiazole with a thiadiazole ring. Key differences include:
Triazine and Sulfonamide Derivatives
Compounds such as ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate () feature triazine and sulfonamide groups instead of benzothiazole/thienopyrimidine systems. These derivatives prioritize hydrogen bonding via sulfonamide groups, which may improve solubility but reduce cell permeability compared to the sulfur-rich target compound .
Triazole and Hydrazide Derivatives
Safonov (2020) and Hotsulia et al. (2019) describe N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (). These compounds replace the thienopyrimidine core with triazole or pyrazole rings, which are smaller and more rigid. This structural shift may reduce steric hindrance but limit π-π interactions critical for target binding .
Tabulated Comparison of Key Properties
*Molecular weights estimated based on structural analogs due to lack of direct data.
Pharmacokinetic Considerations
- Solubility : The benzothiazole and phenyl groups in the target compound may reduce aqueous solubility compared to ’s triazole derivatives, which prioritize polar hydrazide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
